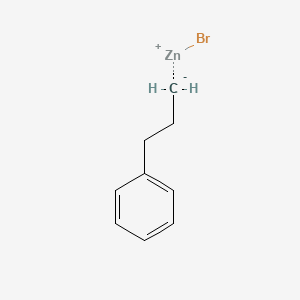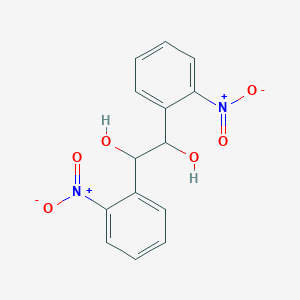
1-Iodo-2-butene
Übersicht
Beschreibung
1-Iodo-2-butene is an organic compound with the molecular formula C4H7I. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound is notable for its iodine atom attached to the second carbon of the butene chain. This structural feature imparts unique chemical properties to this compound, making it a valuable compound in various chemical reactions and industrial applications .
Vorbereitungsmethoden
1-Iodo-2-butene can be synthesized through several methods. One common synthetic route involves the addition of iodine to 2-butene. This reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the desired product. Another method involves the halogenation of 2-butene using iodine monochloride (ICl) as the halogenating agent .
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve optimal results .
Analyse Chemischer Reaktionen
1-Iodo-2-butene undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides (HX) or halogens (X2).
Oxidation Reactions: this compound can be oxidized to form corresponding epoxides or diols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of hydrogen bromide (HBr) to this compound results in the formation of 2-bromo-1-iodobutane .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-butene has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Material Science: The compound is used in the development of new materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of halogenated alkenes on biological systems.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-butene involves its interaction with various molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication .
In addition, the double bond in this compound can undergo electrophilic addition reactions with reactive species in biological systems. These reactions can result in the formation of reactive intermediates that can cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-butene can be compared with other halogenated alkenes, such as:
1-Bromo-2-butene: Similar to this compound, this compound has a bromine atom attached to the second carbon of the butene chain.
1-Chloro-2-butene: This compound has a chlorine atom attached to the second carbon of the butene chain.
2-Iodo-1-butene: In this isomer, the iodine atom is attached to the first carbon of the butene chain.
The uniqueness of this compound lies in its specific reactivity and the types of products formed in its reactions. Its iodine atom and double bond make it a valuable compound in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
(E)-1-iodobut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHPAWGOMDGMA-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3275464.png)
![2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B3275466.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine](/img/structure/B3275479.png)





![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-octyl-, bromide](/img/structure/B3275520.png)




